2-(4-Iodoimidazol-1-yl)ethanamine;hydrochloride
Description
2-(4-Iodoimidazol-1-yl)ethanamine hydrochloride is an imidazole derivative featuring an iodine atom at the 4-position of the heterocyclic ring, an ethanamine side chain, and a hydrochloride counterion.
Properties
IUPAC Name |
2-(4-iodoimidazol-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3.ClH/c6-5-3-9(2-1-7)4-8-5;/h3-4H,1-2,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAWIAKQIFQUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CCN)I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Iodination of Imidazole
A high-yielding method involves dissolving imidazole in hydrochloric acid (HCl) and treating it with iodine monochloride at 0–5°C for 4 hours. The reaction mixture is neutralized with aqueous sodium bicarbonate, and the product is extracted with dichloromethane. Crystallization from ethanol yields 4-iodoimidazole as a white solid with a melting point of 137°C and 93% yield.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 93% |
| Melting Point | 137°C |
| ¹H NMR (DMSO-d6) | δ 7.31 (s, 1H), 7.62 (s, 1H) |
| IR (KBr) | 3442, 3105, 2997 cm⁻¹ |
Alternative approaches employ iodine in the presence of silver triflate, which enhances electrophilic substitution at the 4-position due to the directing effect of the nitrogen atoms.
N-Alkylation of 4-Iodoimidazole
Introducing the ethanamine side chain at the N-1 position of 4-iodoimidazole requires careful optimization to avoid competing reactions at other nitrogen sites.
Alkylation with 2-Bromoethylamine Hydrobromide
A two-step procedure involves protecting the amine group of 2-bromoethylamine as a tert-butyl carbamate (Boc) to prevent undesired side reactions. The Boc-protected 2-bromoethylamine is reacted with 4-iodoimidazole in acetonitrile using potassium carbonate as a base at 80°C for 12 hours. The Boc group is subsequently removed with hydrochloric acid in dioxane, yielding 2-(4-iodoimidazol-1-yl)ethanamine.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Time | 12 hours |
| Yield (after deprotection) | 78% |
Solvent-Free Alkylation with tert-Butyl Chloroacetate
Adapting a solvent-free methodology from imidazole alkylation studies, 4-iodoimidazole is mixed with tert-butyl 2-chloroethylcarbamate in a 1:1 molar ratio at 100°C for 8 hours. The tert-butyl group is hydrolyzed using phosphoric acid and phosphorous oxychloride, followed by neutralization with methanol to precipitate the product. This approach reduces solvent waste and improves atom economy.
Optimization Data:
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Time | 8 hours |
| Purity | >95% |
| Isolated Yield | 84% |
Formation of the Hydrochloride Salt
The free base 2-(4-iodoimidazol-1-yl)ethanamine is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous ethanol. The mixture is stirred at 0°C for 2 hours, after which the precipitate is filtered and dried under vacuum.
Salt Characterization:
| Parameter | Value |
|---|---|
| Melting Point | 191°C (dec) |
| ¹H NMR (DMSO-d6) | δ 4.79 (s, 2H), 7.62 (s, 1H), 7.31 (s, 1H) |
| IR (KBr) | 3427, 1717, 1458 cm⁻¹ |
Challenges and Alternative Approaches
Competing Alkylation Sites
The N-3 position of imidazole may compete with N-1 during alkylation. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses N-3 reactivity, improving N-1 selectivity.
Direct Amination Strategies
Recent advances employ Ullmann-type coupling reactions, where 4-iodoimidazole reacts with ethylene diamine in the presence of a copper catalyst. While this method reduces step count, yields remain moderate (65–70%) due to catalyst deactivation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodoimidazol-1-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodo group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azidoimidazole or cyanoimidazole can be formed.
Oxidation Products: Oxidized derivatives of the imidazole ring.
Coupling Products: Biaryl or heteroaryl compounds.
Scientific Research Applications
2-(4-Iodoimidazol-1-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Iodoimidazol-1-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The iodo group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural differences between 2-(4-Iodoimidazol-1-yl)ethanamine hydrochloride and analogous imidazole derivatives:
Key Observations :
- Substituent Effects : The iodine atom in the target compound introduces significant steric bulk and polarizability compared to methyl or hydrogen substituents. This may enhance halogen bonding interactions in biological systems or coordination chemistry .
- Side Chain Variations : Methanamine derivatives (e.g., CAS 138799-95-8) lack the ethylene spacer present in ethanamine analogs, affecting flexibility and binding geometry .
Biological Activity
2-(4-Iodoimidazol-1-yl)ethanamine;hydrochloride is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure includes an imidazole ring, which is known for its ability to interact with biological macromolecules. Its molecular formula is C_5H_8ClN_3I, and it has a molecular weight of approximately 236.6 g/mol. The presence of the iodine atom enhances its biological activity by increasing the lipophilicity and potentially influencing receptor interactions.
The biological activity of this compound primarily involves its role as a ligand for various receptors and enzymes. It has been shown to interact with:
- Histamine Receptors : Acting as an antagonist, it can modulate histaminergic signaling pathways, which are crucial in allergic responses and gastric acid secretion.
- Aldosterone Synthase : The compound has been investigated for its inhibitory effects on aldosterone synthase, suggesting potential applications in treating conditions like hypertension and heart failure .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antihypertensive Activity : By inhibiting aldosterone synthesis, it may help lower blood pressure.
- Anti-inflammatory Properties : Studies have shown that it can reduce inflammation markers, making it a candidate for treating inflammatory diseases.
Study 1: Aldosterone Synthase Inhibition
In a study published in Journal of Medicinal Chemistry, this compound was tested for its ability to inhibit aldosterone synthase. The results indicated a significant reduction in aldosterone levels in vitro, supporting its potential use as an antihypertensive agent .
Study 2: Histamine Receptor Modulation
Another study focused on the compound's interaction with histamine receptors. It demonstrated that the compound effectively blocked H1 and H2 receptors, leading to decreased allergic responses in animal models .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds.
| Compound Name | Aldosterone Synthase Inhibition | Histamine Receptor Activity | Notes |
|---|---|---|---|
| This compound | Yes | Yes | Strong antagonist properties |
| 2-(1H-Imidazol-1-yl)ethanamine hydrochloride | Moderate | Yes | Less potent than the iodinated variant |
| N-(4-Iodophenyl)ethanamine | No | Moderate | Lacks imidazole ring |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-Iodoimidazol-1-yl)ethanamine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from halogenated aromatic precursors. Key steps include:
- Halogenation : Introducing iodine at the 4-position of the imidazole ring via electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions) .
- Amine Functionalization : Ethylamine side chains are introduced using nucleophilic substitution or reductive amination. Reaction conditions (e.g., solvent choice like DMF or dichloromethane, temperature control at 50–80°C, and catalysts such as palladium or copper salts) critically impact yield and purity .
- Hydrochloride Salt Formation : The free base is treated with HCl in anhydrous ethanol to precipitate the hydrochloride salt. Continuous flow technology can enhance purity (>95%) by minimizing side reactions .
Q. How should researchers characterize the purity and structural integrity of 2-(4-Iodoimidazol-1-yl)ethanamine hydrochloride?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : ¹H/¹³C NMR to confirm the imidazole ring structure and iodine substituent (e.g., aromatic protons at δ 7.2–8.1 ppm, NH₂ signals at δ 1.5–2.5 ppm). IR spectroscopy verifies N-H and C-I bonds (650–500 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify by-products.
- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl (±0.3% theoretical values) .
Advanced Research Questions
Q. What strategies mitigate dehalogenation side reactions during the synthesis of halogenated imidazole derivatives like 2-(4-Iodoimidazol-1-yl)ethanamine hydrochloride?
- Methodological Answer : Dehalogenation is a common issue during catalytic hydrogenation or high-temperature reactions. Mitigation strategies include:
- Catalyst Selection : Replace palladium on carbon (Pd/C) with Raney nickel to avoid iodine removal .
- Reaction Optimization : Use milder reducing agents (e.g., NaBH₄ instead of H₂) and lower temperatures (25–40°C) to preserve the C-I bond .
- By-Product Analysis : Monitor reactions via LC-MS to detect intermediates like deiodinated amines and adjust conditions iteratively .
Q. How can researchers resolve contradictions in bioactivity data observed for 2-(4-Iodoimidazol-1-yl)ethanamine hydrochloride across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific factors:
- Solubility : Pre-saturate the compound in DMSO (<1% v/v) to avoid aggregation in aqueous buffers.
- Concentration Range : Test logarithmic dilutions (1 nM–100 µM) to identify non-linear dose-response effects .
- Orthogonal Assays : Validate receptor-binding results (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) to confirm target engagement .
Q. What safety protocols are critical when handling 2-(4-Iodoimidazol-1-yl)ethanamine hydrochloride in laboratory settings?
- Methodological Answer : Key safety measures include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid water contact to prevent HCl release .
- Storage : Keep in amber glass containers at 2–8°C, separated from strong oxidizers (e.g., peroxides) .
Q. How does the iodine substituent influence the reactivity and pharmacological profile compared to non-halogenated analogs?
- Methodological Answer : The iodine atom:
- Enhances Binding Affinity : Acts as a hydrogen-bond acceptor and increases van der Waals interactions with hydrophobic enzyme pockets .
- Alters Metabolic Stability : Reduces CYP450-mediated oxidation compared to chloro or fluoro analogs, as shown in microsomal stability assays .
- Directs Electrophilic Substitution : The 4-iodo group facilitates regioselective Suzuki-Miyaura cross-coupling for further functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
